Product packaging for Punicafolin(Cat. No.:CAS No. 88847-11-4)

Punicafolin

Cat. No.: B1232299
CAS No.: 88847-11-4
M. Wt: 938.7 g/mol
InChI Key: DPBVYZVSXAZMAY-UUUCSUBKSA-N
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Description

Punicafolin (CAS 88847-11-4) is an ellagitannin, a class of hydrolyzable tannin, naturally found in the leaves of Punica granatum (pomegranate) and in Phyllanthus emblica . Its chemical structure is defined as 1,2,4-tri-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-β-D-glucose with a molecular formula of C41H30O26 . It is an isomer of tellimagrandin II, differentiated by the specific attachment sites of its hexahydroxydiphenoyl (HHDP) group on the glucose core . Recent conformational studies using density functional theory (DFT) calculations have revealed that in solution, this compound exists as a dynamic equilibrium mixture of 3S1 (skew-boat) and 1C4 (chair) conformations, a flexibility that may be crucial for its bioactivity and for the biosynthesis of diverse ellagitannins in plants . The compound holds significant research value for its demonstrated biological activities. A key area of interest is its potential tumor-suppressive effects. Studies have shown that this compound can suppress tumor cell invasiveness by inhibiting the activity of matrix metalloproteinase-2 and -9 (MMP-2/-9), enzymes critically involved in cancer metastasis . This makes it a valuable compound for investigating novel pathways in cancer biology and for exploring natural products for dietary-based cancer chemoprevention and treatment strategies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H30O26 B1232299 Punicafolin CAS No. 88847-11-4

Properties

IUPAC Name

[(1S,19R,21S,22R,23R)-6,7,8,11,12,13-hexahydroxy-3,16-dioxo-21,22-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)64-33-23-9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(8-22(49)30(54)32(25)56)40(61)65-34(33)35(66-37(58)11-3-17(44)27(51)18(45)4-11)41(63-23)67-38(59)12-5-19(46)28(52)20(47)6-12/h1-8,23,33-35,41-56H,9H2/t23-,33-,34+,35-,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBVYZVSXAZMAY-UUUCSUBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H30O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030158
Record name Punicafolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

938.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88847-11-4
Record name 1,2,4-Tri-O-galloyl-3,6-hexahydroxydiphenoylglucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088847114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Punicafolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation, Purification, and Structural Elucidation Methodologies for Punicafolin

Methodological Approaches for Punicafolin Extraction from Botanical Sources

The successful isolation of this compound begins with its efficient extraction from plant materials, most notably from pomegranate leaves and peels. google.comnih.gov The choice of extraction method is critical as it influences the yield and purity of the final product.

Aqueous and Organic Solvent Extraction Techniques

Traditional solvent extraction remains a cornerstone for obtaining this compound from plant tissues. A variety of solvents, ranging in polarity, have been investigated to optimize the extraction process.

Commonly used organic solvents include methanol (B129727), ethanol (B145695), and ethyl acetate. researchgate.netresearchgate.net Methanol, in particular, has been shown to be a highly effective extractant for polyphenolic compounds from pomegranate peel. researchgate.netmdpi.com Studies have demonstrated that methanolic extracts often yield a high concentration of tannins. cabidigitallibrary.orgcabidigitallibrary.org For instance, research on Punica granatum stem extracts showed that methanol yielded the highest quantity of plant material (18.13%) compared to other solvents like acetone, 1,4-dioxan, and dimethylformamide. cabidigitallibrary.org

Aqueous extraction, using water as the solvent, is another widely used method, especially in the context of creating extracts for food applications. mdpi.com While aqueous extracts may sometimes show lower extraction yields compared to organic solvents, they are a crucial alternative due to their non-toxic nature. cabidigitallibrary.orgnih.gov The extraction efficiency can be influenced by factors such as temperature, with studies showing variations in the total phenolic content of pomegranate peel extracts prepared with water at different temperatures. nih.gov

The choice of solvent significantly impacts the profile of extracted compounds. For example, while organic solvents are effective for tannins, nonpolar solvents like hexane (B92381) and chloroform (B151607) have low extraction strength for these compounds. nih.gov The table below summarizes the extraction yields from Punica granatum stem using different solvents.

SolventExtractive Yield (%)
Methanol18.13
Dimethylformamide12
Aqueous9
1,4-Dioxan8
Acetone3
Data sourced from a study on Punica granatum stem extracts. cabidigitallibrary.org

Pressurized Water Extraction Methodologies

Pressurized Water Extraction (PWE), also known as Pressurized Liquid Extraction (PLE), has emerged as a modern and efficient alternative to conventional solvent extraction. mdpi.comnih.gov This technique utilizes water at elevated temperatures and pressures, which alters its physicochemical properties, making it a more effective solvent for a range of compounds, including this compound. mdpi.com

One of the key advantages of PWE is the reduced extraction time. Compared to conventional methanol extraction which can take an hour, PWE can achieve total extraction in approximately 15 minutes. nih.gov Furthermore, PWE has been shown to yield higher amounts of certain phytochemicals. For instance, the highest amount of hydrolysable tannins (262.7 mg tannic acid equivalent/g DW) from pomegranate peel was obtained using the pressurized water extraction technique. cabidigitallibrary.orgnih.gov

Optimization studies for PLE have explored the effects of temperature and the use of co-solvents like ethanol. One study determined that a process temperature of 200°C and an ethanol concentration of 77% were optimal for maximizing the total phenolic content from pomegranate peel. mdpi.comnih.gov However, it was also noted that while PLE is effective for total phenolic recovery, it may not be the optimal method for punicalagin (B30970) recovery, a related ellagitannin. mdpi.com

Advanced Chromatographic Techniques for this compound Purification

Following initial extraction, the crude extract contains a complex mixture of compounds. Advanced chromatographic techniques are essential to purify this compound to a high degree. jsmcentral.org These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase. cpur.in

Polymeric Adsorbent Chromatography (e.g., XAD-16 resin)

Polymeric adsorbent chromatography is a widely used technique for the large-scale purification of tannins, including this compound. Amberlite XAD-16, a cross-linked styrene-divinylbenzene resin, is a popular choice for this purpose. google.comnih.gov This method relies on the adsorption of tannins from an aqueous solution onto the resin, followed by elution with an organic solvent. google.com

A patented method describes loading a crude extract onto an XAD-16 resin column, washing with 20% ethanol to remove less retained phenolics, and then eluting with 80% ethanol containing 0.1% formic acid to recover the target compounds. This process can yield this compound at 95% purity. The use of XAD-16 resin offers a rapid and high-yield purification of total pomegranate tannins, which are rich in punicalagin and other ellagitannins. google.comresearchgate.net

The selection of the resin is based on its hydrophobic properties, which allow for strong interactions with polyphenols. nih.gov The process typically involves preparing an aqueous extract of the plant material, adsorbing it onto the pre-equilibrated XAD-16 column, washing with water to remove sugars and other polar compounds, and finally eluting the tannins with a solvent like methanol. google.com

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for isolating and purifying significant quantities of a target compound from a sample. teledynelabs.comnih.gov It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. teledynelabs.comgilson.com

For the purification of this compound and related compounds, reversed-phase HPLC is commonly employed. nih.gov A study detailed a method for purifying punicalagin, a major ellagitannin, using a C-18 column. google.com Another report described the purification of punicalagin from a crude extract to over 98% purity using preparative HPLC with a mobile phase of 14% methanol in 0.1% trifluoroacetic acid solution. researchgate.net This highlights the high resolution and efficiency of Prep-HPLC in obtaining highly pure compounds.

The key components of a preparative HPLC system include a high-pressure pump, an injector, a preparative column, a detector, and a fraction collector. gilson.com The choice of stationary phase (e.g., C-18) and the composition of the mobile phase are critical for achieving the desired separation. google.comnih.gov

Sephadex Lipophilic LH-20 and C-18 Column Chromatography

In addition to polymeric resins and preparative HPLC, other column chromatography techniques play a crucial role in the multi-step purification of this compound.

Sephadex LH-20 is a versatile chromatography medium made of hydroxypropylated dextran, exhibiting both hydrophilic and lipophilic properties. cytivalifesciences.com This allows for separation based on a combination of size exclusion and partition chromatography. cytivalifesciences.comfrontiersin.org It has been extensively used in the isolation and purification of a wide range of natural products, including flavonoids and other polyphenols. nih.gov The elution is typically performed with solvents like methanol or ethanol. cytivalifesciences.comnih.gov Previous methods for isolating pomegranate tannins have utilized Sephadex LH-20 column chromatography. google.comgoogleapis.com

C-18 column chromatography is a form of reversed-phase chromatography where the stationary phase consists of silica (B1680970) particles bonded with octadecyl (C18) carbon chains. This non-polar stationary phase is used with polar mobile phases to separate compounds based on their hydrophobicity. It is a common technique used in both analytical and preparative scale separations of ellagitannins. google.com The purification of punicalagin anomers has been achieved using C-18 column chromatography, often in combination with other techniques. google.com

Spectroscopic and Computational Methods for this compound Structural Elucidation

The definitive identification and detailed structural understanding of this compound, an ellagitannin found in plants like Punica granatum and Phyllanthus emblica, rely on a combination of advanced spectroscopic and computational techniques. wikipedia.org These methods provide crucial insights into its molecular connectivity, stereochemistry, and conformational dynamics in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex natural products like this compound. Both ¹H and ¹³C NMR are instrumental in determining the carbon-hydrogen framework and the nature of the constituent acyl groups. nih.gov

A key aspect of this compound's structure is the conformation of its central glucose moiety. Through detailed analysis of ¹H NMR coupling constants (J-values), researchers can deduce the dihedral angles between adjacent protons, which in turn defines the ring's conformation. chemrxiv.org Studies have shown that this compound in solution exists as an equilibrium mixture of different conformers. chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org The equilibrium state is sensitive to environmental factors such as the solvent and temperature. chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org This conformational flexibility is a significant feature of this compound and other ellagitannins. chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org

The analysis of NMR data, particularly the J(H,H) values, provides the most reliable information for determining the conformation of glucose derivatives in solution. chemrxiv.org For this compound, this analysis has revealed the presence of both ³S₁ (skew-boat) and ¹C₄ (chair) conformations for the glucose core. chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.orgscribd.com

Table 1: Experimental and Calculated ¹H NMR Coupling Constants (JH,H) for this compound (6)

Coupling Experimental (Hz) in Acetone-d₆ Calculated (Hz) for ³S₁ Conformer Calculated (Hz) for ¹C₄ Conformer
J₁,₂ 5.9 6.2 7.5

Data sourced from studies conducted at 500 MHz, 20 °C. The calculated values were obtained at the B3LYP/6-31G(d,p)u+1s//B3LYP/6-31G(d,p) level. scribd.com

Mass Spectrometry (MS, LC-MS, ESI/MSn, UHPLC-Q-TOF/MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) are soft ionization methods that can provide information on both protonated and deprotonated molecules, which is particularly useful for polar compounds like tannins. mdpi.com

High-Performance Liquid Chromatography (HPLC) coupled with MS (LC-MS) allows for the separation of this compound from complex mixtures, such as plant extracts, before mass analysis. researchgate.netnih.gov Further fragmentation in tandem MS (MSⁿ) experiments helps to elucidate the structure by breaking the molecule into smaller, identifiable pieces. nih.gov For instance, the fragmentation pattern can reveal the loss of galloyl or hexahydroxydiphenoyl (HHDP) groups, confirming their presence and attachment to the glucose core.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer offers high resolution and mass accuracy, which are advantageous for the qualitative analysis of complex natural products. mdpi.comnih.gov This technique has been successfully employed to identify and annotate numerous phenolic compounds, including this compound, in plant extracts. nih.govdntb.gov.ua The high sensitivity of the Q-TOF-MS detector is further enhanced by the high-resolution separation provided by UHPLC. mdpi.com

Table 2: Key Mass Spectrometry Techniques for this compound Analysis

Technique Application Key Advantages
LC-MS Separation and identification from complex mixtures. Combines chromatographic separation with mass analysis. researchgate.netnih.gov
ESI/MSⁿ Structural elucidation through fragmentation patterns. Soft ionization suitable for polar molecules; provides detailed structural information. mdpi.comnih.gov

| UHPLC-Q-TOF/MS | High-resolution qualitative analysis and annotation. | High mass accuracy, sensitivity, and resolving power for complex samples. mdpi.comnih.gov |

Density Functional Theory (DFT) Calculations for Conformational States (e.g., ¹C₄ and ³S₁)

To complement experimental data from NMR, computational methods like Density Functional Theory (DFT) are employed to model the conformational states of this compound. chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org DFT calculations allow for the prediction of the relative energies of different conformers and the calculation of theoretical NMR parameters, such as J-coupling constants. chemrxiv.org

For this compound, DFT calculations have been crucial in understanding the equilibrium between the ¹C₄ (chair) and ³S₁ (skew-boat) conformations of the glucose ring. chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.orgscribd.com These calculations have shown that the relative stability of these conformers is influenced by the solvent environment. chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org For example, in aqueous DMSO solutions, the ¹C₄ conformation is favored due to stabilizing intramolecular π-π interactions between the hexahydroxydiphenoyl and galloyl groups.

The conformational analysis procedure often involves an initial search for possible molecular skeletons using molecular mechanics force fields, followed by optimization of the low-energy conformers at the DFT level, for instance, using the B3LYP/6-31G(d,p) level of theory. chemrxiv.orgchemrxiv.org By comparing the DFT-calculated J-values with the experimental NMR data, a more accurate picture of the conformational equilibrium in solution can be obtained. chemrxiv.org This integrated approach of combining experimental NMR with DFT calculations has been shown to be a powerful strategy for elucidating the precise conformations of flexible molecules like this compound. chemrxiv.org

Table 3: Conformational States of this compound Investigated by DFT

Conformation Description Method of Investigation Key Findings
¹C₄ Chair conformation of the glucose ring. DFT calculations (e.g., B3LYP/6-31G(d,p)). chemrxiv.orgchemrxiv.org One of the two major conformers in an equilibrium mixture. chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.orgscribd.com Stabilized by intramolecular π-π interactions in certain solvents.

| ³S₁ | Skew-boat conformation of the glucose ring. | DFT calculations (e.g., B3LYP/6-31G(d,p)). chemrxiv.orgchemrxiv.org | The other major conformer in the equilibrium mixture. chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.orgscribd.com |

Table of Compounds Mentioned

Compound Name
This compound
Gallic acid
Tellimagrandin II
Nupharin A
Davidiin
Phyllanemblinin B
Corilagin
Geraniin
Epicatechin
Punicalagin
Ellagic acid
Gallocatechin
Punicalin
Catechin
Delphinidin
Cyanidin
Pelargonidin
Petunidin

Biosynthetic Pathways and Chemoenzymatic Synthesis of Punicafolin

Enzymatic Steps and Precursors in Ellagitannin Biosynthesis Leading to Punicafolin

The biosynthesis of ellagitannins, including this compound, is a multi-step enzymatic process that begins with precursors derived from the shikimate pathway. The journey to this compound commences with the formation of gallic acid, which is then activated and sequentially attached to a glucose core.

A pivotal intermediate in this pathway is 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG). chemrxiv.orgresearchgate.net The formation of PGG involves a series of enzymatic galloylations of a glucose molecule. jst.go.jp In the proposed biosynthetic pathway for many ellagitannins, UDP-glucose serves as the initial glycosyl donor for the enzymatic glycosylation of gallic acid, yielding β-glucogallin. jst.go.jp Subsequently, several galloyltransferase enzymes catalyze the sequential addition of galloyl groups at different positions on the glucose core to form PGG. jst.go.jp From PGG, the pathway diverges to create the vast diversity of ellagitannins observed in nature. researchgate.net

Role of Oxidative Phenol (B47542) Coupling in this compound Formation

A crucial step in the biosynthesis of this compound from PGG is the intramolecular oxidative coupling of two galloyl groups to form the hexahydroxydiphenoyl (HHDP) bridge. acs.org This reaction is catalyzed by phenol oxidase enzymes. jst.go.jp Specifically for this compound, the HHDP bridge is formed between the galloyl groups at the C-3 and C-6 positions of the glucose core. kyoto-u.ac.jp

Research suggests that the initial product of this oxidative coupling is a dehydrohexahydroxydiphenoyl (DHHDP) group, which is then reductively metabolized to the more stable HHDP group found in this compound. chemrxiv.orgresearchgate.net This oxidative coupling is a key determinant of the final structure and stereochemistry of the resulting ellagitannin. acs.org The formation of the 3,6-HHDP bridge is particularly challenging as it requires the glucose ring to adopt a less stable conformation. kyoto-u.ac.jp

Influence of Conformational Flexibility on this compound Biosynthesis

The glucose core of ellagitannins is not static; it possesses significant conformational flexibility, which plays a critical role in their biosynthesis. chemrxiv.orgresearchgate.net While the most stable conformation for a glucose ring is typically the ⁴C₁ chair form, the formation of certain HHDP bridges necessitates a change in this conformation. researchgate.netresearchgate.net

For the biosynthesis of this compound, the glucose core must flip from the stable ⁴C₁ conformation to a less stable ¹C₄ or skew-boat conformation to bring the C-3 and C-6 galloyl groups into proximity for oxidative coupling. kyoto-u.ac.jpresearchgate.netcolab.ws This conformational flexibility is a key factor that enables the biosynthesis of the diverse range of ellagitannin structures. chemrxiv.orgresearchgate.netrsc.org Studies have shown that this compound itself exists as an equilibrium mixture of ³S₁ (skew-boat) and ¹C₄ (chair) conformations in solution, and this equilibrium can be influenced by the solvent and temperature. chemrxiv.orgresearchgate.netrsc.orgscribd.com This inherent flexibility is thought to be crucial for the biosynthesis of other ellagitannins that have a ¹C₄ conformation from precursors with a ⁴C₁ conformation. chemrxiv.org

Chemoenzymatic and Total Synthetic Strategies for this compound Production

The complex structure and potential biological importance of this compound have spurred the development of chemoenzymatic and total synthetic approaches for its production. nih.govmdpi.comrsc.org These strategies offer a way to produce this compound and its analogs for further study and potential applications.

Stereodivergent Total Syntheses from α-d-glucose

A landmark achievement in the synthesis of this compound was the development of a seven-step stereodivergent total synthesis starting from commercially available α-D-glucose. acs.orgcolab.wsresearchgate.netnih.govthieme-connect.com This approach is notable for its efficiency, as it avoids the use of protecting groups for the glucose hydroxyls, which significantly shortens the synthetic route. acs.orgcolab.ws A key feature of this synthesis is the ability to stereodivergently construct the 3,6-HHDP bridge from a common intermediate, allowing for the synthesis of both this compound and its atropisomer, macaranganin. acs.orgkyoto-u.ac.jp

Site-Selective Functionalization of the Glucose Core

A significant challenge in the synthesis of this compound is the selective functionalization of the multiple hydroxyl groups on the glucose core. acs.orgcolab.ws To address this, researchers have developed methods for the sequential and site-selective introduction of galloyl groups onto the unprotected glucose molecule. acs.orgresearchgate.netcolab.ws This strategy relies on catalyst-controlled reactions that can differentiate between the various hydroxyl groups, enabling the precise construction of the desired galloylated intermediates. acs.orgcolab.ws This approach represents a departure from traditional methods that require extensive use of protecting groups. inrae.fr

Investigation of Punicafolin S Molecular Mechanisms of Action in Biological Systems

Punicafolin Interaction with Specific Molecular Targets

This compound, an ellagitannin found in plants such as pomegranate, exerts its biological effects through direct interactions with various molecular targets. These interactions underpin its potential therapeutic properties by modulating key enzymatic activities and interfering with pathogenic processes.

Inhibition of Prolyl Endopeptidase (PEP)

Prolyl endopeptidase (PEP) is a serine protease that plays a significant role in the maturation and degradation of peptide hormones and neuropeptides. nih.gov Altered levels of PEP activity have been associated with several neuropsychiatric disorders, making it a therapeutic target. nih.gov Research has shown that certain plant-derived phenolic compounds can act as inhibitors of PEP. researchgate.net Studies investigating a range of plant phenolics found that several, including those with structures related to this compound, exhibited strong inhibitory activity against PEP. researchgate.net The inhibitory mechanism of these phenolic compounds against PEP was found to be non-competitive with the substrate. researchgate.net Specifically, it is suggested that having at least three pyrogallol (B1678534) groups is a minimum requirement for more potent anti-PEP activity. researchgate.net The inhibition of PEP by compounds like this compound could have implications for the treatment of various diseases and mental disorders where this enzyme is implicated. nih.govmdpi.com

Modulation of Matrix Metalloproteinase (MMP-2 and MMP-9) Activity

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation and remodeling of the extracellular matrix (ECM). mdpi.com MMP-2 and MMP-9, also known as gelatinases, are particularly important in various physiological and pathological processes, including tumor cell invasion and metastasis. cnjournals.comresearchgate.netacs.org Elevated expression of MMP-2 and MMP-9 is often associated with increased metastatic potential in many tumor cells. acs.org

This compound has been identified as a potent inhibitor of the invasion of HT1080 fibrosarcoma cells. acs.org Research has demonstrated that hydrolyzable tannins, including this compound, can suppress the invasiveness of tumor cells by directly inhibiting the activity of MMP-2 and MMP-9. acs.org In one study, this compound was the most potent inhibitor of HT1080 cell invasion among the hydrolyzable tannins examined. acs.org The inhibition of MMP-2 and MMP-9 activity by dietary antioxidants and polyphenols is a recognized mechanism for their potential anti-cancer effects. mdpi.com

Table 1: Effect of this compound on MMP-2 and MMP-9

Target Enzyme Effect of this compound Associated Outcome
MMP-2 Inhibition of activity Reduced tumor cell invasiveness acs.org
MMP-9 Inhibition of activity Reduced tumor cell invasiveness acs.org

Hyaluronidase (B3051955) Inhibition

Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. By breaking down hyaluronic acid, this enzyme increases tissue permeability. This compound has been shown to be a potent inhibitor of hyaluronidase. One study reported that this compound exhibited 96% inhibition of hyaluronidase at a concentration of 10 mmol/L. Research on various phenolic compounds from Phyllanthus emblica has highlighted their hyaluronidase inhibitory activities. nih.govsciopen.comresearchgate.net The ability of this compound to inhibit hyaluronidase suggests its potential role in modulating tissue permeability and related physiological and pathological processes.

Interactions with Viral Target Proteins (e.g., SARS-CoV-2 Spike, PL-Pro, M-Pro)

In the context of viral infections, this compound has been investigated for its potential to interact with key viral proteins. Computational studies have explored the binding affinity of various ligands, including this compound, to SARS-CoV-2 target proteins such as the Spike protein, Papain-like Protease (PL-Pro), and Main Protease (M-Pro). These viral proteins are crucial for the virus's entry into host cells and its replication. mdpi.commdpi.com

In silico analyses have indicated that this compound exhibits a high binding affinity for these SARS-CoV-2 targets. One study reported a binding affinity of -40.2 kJ/mol, which was the highest among 52 ligands tested. The interaction between the viral spike protein's receptor-binding domain (RBD) and the host cell's ACE2 receptor is a critical step for viral entry. dntb.gov.uascispace.com The potential of compounds like this compound to interfere with these interactions is an area of active research.

This compound-Mediated Modulation of Cellular Signaling Pathways

Beyond direct interactions with specific molecular targets, this compound can also influence cellular function by modulating key signaling pathways. Its antioxidant properties are central to its ability to protect cells from damage and regulate cellular responses to stress.

Antioxidant Response Pathways (e.g., Free Radical Scavenging, Reduction of Oxidative Stress)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. semanticscholar.orgfrontiersin.org this compound, as a polyphenolic compound, possesses significant antioxidant activity. semanticscholar.org This activity is largely attributed to its chemical structure, which is rich in phenolic hydroxyl groups capable of scavenging free radicals. foodandnutritionjournal.org

The mechanisms by which this compound and related compounds exert their antioxidant effects include:

Direct Free Radical Scavenging: They can directly neutralize various free radicals, including superoxide (B77818) anions and hydroxyl radicals. foodandnutritionjournal.orgmdpi.comijprajournal.com This quenching of ROS helps to prevent cellular damage. mdpi.com

Hydrogen Donation and Electron Transfer: The antioxidant effects are mediated through hydrogen donation and electron transfer to neutralize free radicals. foodandnutritionjournal.org

Studies on extracts containing this compound have demonstrated significant free radical scavenging capacity. semanticscholar.orgfoodandnutritionjournal.org For instance, extracts from Punica granatum have shown potent scavenging activity against DPPH and H₂O₂ radicals. foodandnutritionjournal.org This antioxidant activity is a key component of the protective effects observed in various experimental models. semanticscholar.orgresearchgate.net

Table 2: Antioxidant Mechanisms of this compound

Mechanism Description
Free Radical Scavenging Directly neutralizes reactive oxygen species (ROS) such as superoxide and hydroxyl radicals. foodandnutritionjournal.orgmdpi.com
Reduction of Oxidative Stress Decreases cellular damage by mitigating the harmful effects of excess ROS. semanticscholar.org
Hydrogen/Electron Donation The phenolic hydroxyl groups donate hydrogen or electrons to stabilize free radicals. foodandnutritionjournal.org

Anti-Inflammatory Signaling Pathways

This compound, an ellagitannin found in pomegranate leaves, has been noted for its potential to modulate key signaling pathways involved in inflammation. nih.govresearchgate.netwikipedia.org Research, often contextualized within the broader study of pomegranate polyphenols, points towards its interaction with several critical inflammatory cascades.

Evidence also suggests a broader influence on inflammatory signaling. For instance, pomegranate polyphenols have been shown to affect the IL-6/JAK/STAT3 pathway. Ellagic acid, a related compound, can inhibit the release of IL-6 and reduce the phosphorylation of STAT3, thereby mitigating inflammation. mdpi.com Furthermore, the PI3K/Akt/mTOR pathway, which is central to regulating cellular growth and proliferation, is also modulated by pomegranate compounds. nih.gov Inhibition of this pathway has been observed, contributing to the anti-proliferative effects seen in various studies. nih.govnih.gov

Tumor Suppressive Pathways

This compound exhibits tumor-suppressive properties through distinct molecular mechanisms, primarily by inhibiting angiogenesis and modulating the cell cycle.

Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. semanticscholar.org this compound has demonstrated potent anti-angiogenic activity. A key mechanism is the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. researchgate.net These enzymes are crucial for degrading the extracellular matrix, a necessary step for endothelial cell invasion and new vessel formation. semanticscholar.org By inhibiting the activity of MMP-2 and MMP-9, this compound effectively suppresses the invasive potential of tumor cells. researchgate.net Studies have shown that this compound is the most potent inhibitor of HT1080 fibrosarcoma cell invasion among several tested hydrolyzable tannins. researchgate.net

Modulation of Cell Cycle: The cell cycle is a series of events that leads to cell division and duplication. Dysregulation of this process is a hallmark of cancer. Pomegranate extracts containing this compound have been shown to induce cell cycle arrest, a key mechanism for controlling cancer cell proliferation. nih.govnih.govdovepress.com These extracts can cause an arrest in the G0/G1 or G2/M phases of the cell cycle. nih.govnih.gov This is achieved by modulating the expression of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). nih.govdovepress.com For example, pomegranate fruit extract has been observed to decrease the protein expression of cyclins D1, D2, and E, as well as CDK2, CDK4, and CDK6. nih.gov It also induces the expression of CDK inhibitors like p21 and p27. nih.govdovepress.com

Apoptosis Induction in Preclinical Cell Models

Apoptosis, or programmed cell death, is a vital process for removing unwanted or damaged cells, and its induction is a key strategy in cancer therapy. nih.gov this compound, as a component of pomegranate extracts, contributes to the induction of apoptosis in cancer cells. nih.govresearchgate.net The pro-apoptotic effects are mediated through the intrinsic or mitochondrial pathway. nih.gov This involves altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane disruption. nih.govnih.gov The release of cytochrome c from the mitochondria then triggers a cascade of caspase activation, including caspase-3 and caspase-9, which are executioner caspases that dismantle the cell. nih.govnih.gov Studies have demonstrated that pomegranate extracts can induce apoptosis in various cancer cell lines, including those of the lung and colon. nih.govjuniperpublishers.com

This compound's Effects on Cellular Processes in In Vitro Models

In controlled laboratory settings, this compound has been shown to directly influence fundamental cellular behaviors critical to cancer progression.

Modulation of Cell Proliferation

This compound, as part of pomegranate leaf extracts, has been shown to inhibit the proliferation of various cancer cells. mdpi.commgranat.com This anti-proliferative activity is a direct consequence of the cell cycle arrest mechanisms described previously. nih.govdovepress.com By halting the cell cycle, this compound prevents cancer cells from dividing and increasing in number. nih.gov The inhibition of proliferation is often observed to be dose-dependent in in vitro studies. nih.gov For example, pomegranate extracts have been shown to significantly suppress the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis. nih.gov

Inhibition of Cellular Migration and Invasion

A critical aspect of metastasis is the ability of cancer cells to migrate from the primary tumor and invade surrounding tissues. This compound has demonstrated a potent ability to inhibit these processes. researchgate.net As mentioned, its primary mechanism is the inhibition of MMP-2 and MMP-9 activity. researchgate.net This enzymatic inhibition prevents the breakdown of the basement membrane and extracellular matrix, physical barriers that cancer cells must overcome to metastasize. researchgate.net Research has specifically highlighted that this compound is a powerful inhibitor of the invasion of HT1080 fibrosarcoma cells in vitro. researchgate.net

Antioxidant Defense Mechanisms in Cell-Free Systems

This compound is a potent antioxidant, a property attributed to its chemical structure rich in phenolic hydroxyl groups. These groups can effectively scavenge free radicals, thus reducing oxidative stress. The antioxidant capacity of this compound and related compounds is commonly evaluated using cell-free chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.gov In these assays, the ability of the antioxidant to donate a hydrogen atom or an electron to the stable radical is measured spectrophotometrically. h-brs.demdpi.com Pomegranate extracts containing this compound consistently show high antioxidant activity in these systems. nih.govnih.gov

The following table summarizes the antioxidant activity of pomegranate peel extracts, which contain a complex mixture of polyphenols including this compound, as measured by common cell-free assays.

Assay TypeMethodFindingSource
DPPH Radical Scavenging Measures the ability of an antioxidant to scavenge the stable DPPH free radical.Pomegranate peel extracts demonstrate dose-dependent radical-scavenging activity. nih.gov
ABTS Radical Scavenging Measures the ability of an antioxidant to scavenge the ABTS radical cation.Extracts show significant, dose-dependent scavenging activity, with polar solvent extracts being more active. nih.govresearchgate.net

Antimicrobial Activities (e.g., Disruption of Microbial Cell Membranes)

This compound, a notable ellagitannin found in plants such as Punica granatum (pomegranate), exhibits significant antimicrobial properties. scielo.br The primary mechanism behind its antibacterial action involves the disruption of microbial cell membranes, leading to inhibited growth and cell death. romj.org

Phenolic compounds like this compound are known to target and degrade the cell wall and disrupt the cytoplasmic membrane of bacteria. romj.org This interaction can damage membrane proteins and interfere with essential cellular processes, ultimately causing the demise of the bacterial cell. romj.org The antimicrobial efficacy of this compound and related polyphenols is attributed to their ability to interact with microbial targets, likely through mechanisms including membrane disruption and enzyme inhibition. frontiersin.org

Research on pomegranate extracts, which contain this compound, has demonstrated their effectiveness against a range of pathogenic bacteria. Studies on Vibrio parahaemolyticus have shown that similar compounds like punicalagin (B30970) can disrupt the integrity of the cell envelope, leading to a decrease in intracellular ATP and pH. mdpi.com This is accompanied by damage to the cytoplasmic membrane, resulting in the leakage of intracellular components such as potassium ions, proteins, and nucleic acids. mdpi.com

The antimicrobial action of these polyphenols can be multifaceted, also involving the inhibition of bacterial enzymes and interference with quorum sensing. frontiersin.org The ability of these compounds to bind to proteins is a key aspect of their antimicrobial and other biological activities. nih.gov

The following table summarizes the observed antimicrobial effects and the proposed mechanisms of action for extracts containing this compound and related compounds.

Table 1: Antimicrobial Activity of this compound and Related Compounds

Microorganism Observed Effect Proposed Mechanism of Action Source
General Pathogenic Bacteria Inhibition of microbial growth Disruption of microbial cell membranes.
Vibrio parahaemolyticus Disruption of envelope integrity, decrease in intracellular ATP and pH, leakage of K+, proteins, and nucleic acids Weakening of the outer membrane, damage to the cytoplasmic membrane. mdpi.com mdpi.com
Oral Bacteria (e.g., S. mutans) Inhibition of planktonic and biofilm-forming bacteria Effects on bacterial cell walls, inhibition of microbial coaggregation, inhibition of bacterial enzymes through oxidation, membrane destabilization. frontiersin.org frontiersin.org

Anthelmintic Activities

This compound has been identified as a compound with anthelmintic properties, contributing to the traditional use of plants like Punica granatum for treating parasitic worm infections. kemdikbud.go.idcabidigitallibrary.orgsid.ir Research has demonstrated the efficacy of extracts containing this compound against various helminths.

A study investigating the anthelmintic activities of ellagitannins from Phyllanthus urinaria tested this compound against several parasitic nematodes. nih.gov The results indicated its activity against the first-stage larvae (L1) of Trichuris suis, with a 50% inhibitory concentration (IC50) of 4.0 µM. nih.gov

Similarly, research on pomegranate peel extract, which contains tannins like this compound, has shown a dose-dependent anthelmintic effect against the nematode Ascaris suum in vitro. kemdikbud.go.id While the exact mechanism of this compound is still under investigation, the anthelmintic action of tannins and alkaloids in pomegranate is thought to involve neuromuscular paralysis in the worms. kemdikbud.go.id This can occur through agonistic effects on acetylcholine (B1216132) receptors, leading to spastic paralysis, or by acting on GABA receptors, causing flaccid paralysis. kemdikbud.go.id

Furthermore, studies on pomegranate extracts have shown efficacy against other types of parasitic worms, including the cestode Hymenolepis nana in mice, where it reduced egg output and worm burden. biotech-asia.org The anti-cestodal and anti-nematodal effects of pomegranate have been noted in several studies. cabidigitallibrary.orgbiotech-asia.org Research on Schistosoma mansoni has also shown that ellagitannins from pomegranate can cause significant damage to the worm's tegument, including erosions and wrinkles. nih.gov

The table below summarizes the findings from various studies on the anthelmintic activity of this compound and extracts containing it.

Table 2: Anthelmintic Activity of this compound and Related Extracts

Parasite Compound/Extract Observed Effect Key Findings Source
Trichuris suis (L1 larvae) This compound Inhibition of larval migration IC50 of 4.0 µM. nih.gov nih.gov
Ascaris suum Pomegranate peel extract Mortality of adult worms Dose-dependent effect, suggesting neuromuscular paralysis. kemdikbud.go.id kemdikbud.go.id
Hymenolepis nana Pomegranate peel extract Reduced egg output and worm count in mice Demonstrated in vivo efficacy. biotech-asia.org biotech-asia.org
Schistosoma mansoni Pomegranate rind ellagitannins Mortality and tegumental damage Lethal to adult worms, causing surface erosions and wrinkles. nih.gov nih.gov
Caenorhabditis elegans Punicalagin (related ellagitannin) Lethal effect LD50 of 1.69 mM (24h) and 0.98 mM (48h). researchgate.net researchgate.net

Preclinical Pharmacological Investigations of Punicafolin in in Vivo Models

Evaluation of Punicafolin Efficacy in Preclinical Disease Models

In vivo studies have explored the therapeutic potential of this compound and related pomegranate-derived compounds in models of neurodegeneration, inflammation, genotoxicity, and cancer.

Research into the neuroprotective properties of pomegranate constituents has shown promising results in models of cognitive decline. While studies specifically isolating this compound are limited, investigations on closely related compounds and extracts provide significant insights. In a study involving a diabetic rat model, supplementation with pomegranate flower extract led to notable improvements in learning and memory performances. This effect was associated with a reduction in oxidative stress markers within the hippocampus, such as decreased lipid peroxidation and restored levels of glutathione (B108866) (GSH).

Another key bioactive compound from pomegranate, punicalagin (B30970), has demonstrated the ability to ameliorate learning and memory deficits in aging mice. nih.gov This was linked to a reduction in neuroinflammation, evidenced by decreased microglial activation and lower levels of inflammatory cytokines. nih.gov These findings suggest that the ellagitannins from pomegranate, as a class, contribute to neuroprotection, offering a basis for the potential effects of this compound.

The anti-inflammatory properties of pomegranate extracts, rich in tannins like this compound, have been demonstrated in various animal models. One common model involves inducing acute inflammation, such as carrageenan-induced paw edema in mice. In such studies, pomegranate extract significantly decreased paw swelling. mdpi.comwisc.edu

Further investigation into the mechanisms reveals that these effects are linked to the modulation of key inflammatory mediators. In studies on diabetic Wistar rats, the administration of punicalagin, a related ellagitannin, resulted in a significant decrease in the serum levels of pro-inflammatory cytokines. nih.gov The observed reductions in these critical signaling molecules underscore the potent anti-inflammatory activity of these compounds in in vivo settings.

Table 1: Effect of Punicalagin on Pro-Inflammatory Cytokines in STZ-Induced Diabetic Rats This table is interactive. You can sort and filter the data.

Cytokine Control Group (pg/mL) Diabetic Group (pg/mL) Diabetic + Punicalagin Group (pg/mL) Percentage Reduction
TNF-α Not specified 63.8 ± 2.75 37.3 ± 0.42 41.5%
IL-6 Not specified 72.7 ± 1.98 45.9 ± 2.27 36.9%
IL-1β Not specified 124.9 ± 4.44 75.7 ± 2.09 39.4%

Data sourced from a study on streptozotocin (B1681764) (STZ)-induced diabetic rats. nih.gov

Pomegranate extracts have been evaluated for their ability to protect against DNA damage (antigenotoxicity) induced by known mutagens in murine models. In one study, pomegranate peel extract demonstrated a significant protective effect against the genotoxicity caused by mitomycin-C in mouse bone marrow cells. nih.gov The administration of the extract led to a dose-dependent decrease in the frequency of chromosomal aberrations and micronucleated polychromatic erythrocytes. nih.gov

Similarly, pomegranate leaf extract showed protective effects against DNA damage induced by cyclophosphamide (B585) in mice. researchgate.net Pretreatment with the extract resulted in a significant inhibition of hepatic lipid peroxidation and a concurrent increase in the activity of endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), reduced glutathione (GSH), and glutathione S-transferase (GST). researchgate.net These findings indicate that pomegranate-derived compounds can mitigate genotoxicity by enhancing the body's antioxidant defense systems.

Table 2: Antigenotoxic Effect of Pomegranate Peel Extract on Mitomycin-C Treated Mice This table is interactive. You can sort and filter the data.

Metric Negative Control Positive Control (Mitomycin-C) Mitomycin-C + Pomegranate Extract (150 mg/kg) Mitomycin-C + Pomegranate Extract (300 mg/kg)
Chromosomal Aberrations (%) Low Maximum Significantly Reduced More Significantly Reduced
Micronucleated Erythrocytes (%) Low Maximum Significantly Reduced More Significantly Reduced
Mitotic Activity (%) Normal Decreased Significantly Increased Significantly Increased

Data reflects the outcomes observed in the bone marrow cells of mice. nih.gov

The anti-cancer potential of pomegranate extracts has been tested in xenograft models, where human cancer cells are implanted into immunocompromised mice. Oral administration of pomegranate fruit extract to athymic nude mice bearing human prostate cancer (PC-3) xenografts resulted in a significant inhibition of tumor growth. nih.gov This was associated with a reduction in the levels of prostate-specific antigen (PSA) in the serum. nih.gov

Further studies using xenografts of human lung carcinoma (A549) cells also demonstrated that supplementation with pomegranate fruit extract in the drinking water of the mice led to a substantial suppression of tumor growth. oup.com In a separate investigation, pericarp polyphenols from pomegranate demonstrated potent inhibition of PC-3 xenograft growth. nih.gov These preclinical studies provide evidence that constituents from pomegranate can suppress the growth of tumors in vivo. nih.govnih.govoup.com

Beyond disease-specific efficacy, the influence of this compound-related compounds on major organ systems has been a focus of preclinical research, with particular attention paid to the hepatic system.

The liver, a central organ for metabolism and detoxification, is often a target for investigation. Studies using animal models of chemically-induced liver injury have shown that pomegranate extracts and their constituents possess significant hepatoprotective properties. In a model of methotrexate-induced hepatotoxicity in mice, pretreatment with punicalagin significantly attenuated liver damage. mdpi.com This was evidenced by a marked reduction in elevated serum levels of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST). mdpi.com The protective mechanism involved the upregulation of the Nrf2 signaling pathway, which plays a critical role in antioxidant defense. mdpi.comnih.gov

Similarly, in a model of nonalcoholic steatohepatitis (NASH), punicalagin was found to relieve hepatic injury by reducing oxidative stress and inflammation. nih.gov It lowered liver malondialdehyde (MDA) levels while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH). nih.govnih.gov In diabetic mouse models, punicalagin also protected against liver injury by reducing oxidative stress and improving antioxidant enzyme activities. nih.gov Pomegranate extracts have also shown protective effects against liver damage induced by toxins like carbon tetrachloride and thioacetamide. nih.govresearchgate.net

Table 3: Effect of Punicalagin on Hepatic Biomarkers in a Methotrexate-Induced Injury Model This table is interactive. You can sort and filter the data.

Biomarker Control Group Methotrexate (MTX) Group MTX + Punicalagin Group
ALT (Alanine Transaminase) Normal Significantly Elevated Significantly Reduced
AST (Aspartate Aminotransferase) Normal Significantly Elevated Significantly Reduced
MDA (Malondialdehyde) Normal Significantly Increased Significantly Reduced
GSH (Glutathione) Normal Significantly Decreased Significantly Increased
Nrf2 Expression Normal Significantly Decreased Significantly Increased

This table summarizes findings from a mouse model of methotrexate-induced hepatotoxicity. mdpi.com

Impact of this compound on Organ Systems in Preclinical Models

Nervous System Modulation (Neuroprotection)

Extensive literature searches for preclinical in vivo studies focusing specifically on the neuroprotective effects of the isolated chemical compound this compound did not yield specific results. Scientific research available to date primarily investigates the neuroprotective properties of pomegranate extracts as a whole, or focuses on other more abundant polyphenolic constituents, such as Punicalagin and Ellagic Acid.

While this compound is identified as a component of pomegranate, research has not yet detailed its independent contribution to nervous system modulation or its potential neuroprotective effects in in vivo models of neurodegenerative diseases. nih.govresearchgate.net The current body of scientific evidence centers on the broader effects of pomegranate and its major tannins. imrpress.comresearchgate.netnih.govmdpi.com Therefore, specific data on this compound's efficacy, the animal models used for its evaluation, and detailed research findings regarding its neuroprotective actions are not available in the reviewed scientific literature.

Further research is required to isolate and investigate the specific pharmacological activities of this compound within the nervous system to determine its potential as a neuroprotective agent.

Structure Activity Relationship Sar and Punicafolin Analogues/derivatives

Identification of Key Pharmacophoric Features within Punicafolin Structure

This compound is characterized by a central glucose core to which galloyl and hexahydroxydiphenoyl (HHDP) groups are attached. The key pharmacophoric features responsible for its biological activities are believed to be the numerous hydroxyl (-OH) groups present on these aromatic rings. These phenolic hydroxyls can act as hydrogen donors, which is a critical feature for the antioxidant activity of flavonoids and other polyphenols. The arrangement and number of these hydroxyl groups, particularly the catechol-like structures on the galloyl and HHDP moieties, are thought to be significant for radical scavenging and metal-chelating properties.

In Silico Modeling and Molecular Docking Studies of this compound-Target Interactions

Computational methods, such as molecular docking, have been employed to predict and analyze the interactions between this compound and various biological macromolecules. These studies provide insights into the binding modes and affinities of this compound with specific protein targets, helping to elucidate its mechanisms of action at a molecular level.

For instance, in silico screening of metabolites from Punica granatum has been conducted to assess their potential for inhibiting enzymes like alpha-amylase. While specific docking studies for this compound with a wide range of targets are not extensively documented, research on related compounds from pomegranate peel, such as punicalin and luteolin, has demonstrated interactions with the angiotensin-I converting enzyme (ACE) receptor, suggesting that the polyphenolic structures within these molecules can form stable bonds with enzyme active sites. pmjournal.ir The binding energy, which indicates the stability of the ligand-receptor complex, is a key parameter in these studies, with lower energy values suggesting higher binding affinity. pmjournal.ir

Table 1: Illustrative Examples of Molecular Docking Studies with this compound and Related Compounds

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Key Interactions
PunicaflavoneAlpha-amylase-10.06Interaction with 11 common residues, mirroring acarbose interactions. researchgate.net
PunicalinAngiotensin-I Converting Enzyme (ACE)Not specifiedHydrogen bonds and π-π interactions. pmjournal.ir
LuteolinAngiotensin-I Converting Enzyme (ACE)Not specifiedStrong hydrogen bonding with the receptor, similar to lisinopril. pmjournal.ir

This table provides examples from in silico studies on compounds from Punica granatum to illustrate the application of molecular docking.

Influence of Conformational Flexibility on this compound's Biological Activity

The biological activity of a molecule is not solely dependent on its static structure but also on its ability to adopt different conformations. This compound exhibits significant conformational flexibility, which is believed to be important for its interaction with diverse biological targets.

Studies utilizing density functional theory (DFT) calculations of 1H NMR coupling constants have revealed that in solution, this compound exists as an equilibrium mixture of different conformers. Specifically, it is an equilibrium of a 3S1 (skew-boat) and a 1C4 (chair) conformational state. chemrxiv.orgchemrxiv.org The balance of this equilibrium can be influenced by factors such as the solvent and temperature. chemrxiv.orgchemrxiv.org This inherent flexibility allows the molecule to adapt its shape to fit into the binding sites of various enzymes and receptors, potentially enhancing its biological activity. The ability to exist in multiple low-energy conformations increases the probability of a favorable interaction with a target protein.

Rational Design and Synthesis of this compound Derivatives and Analogues for Enhanced Activity or Specificity

The rational design of derivatives and analogues of natural products is a common strategy in drug discovery to improve their therapeutic properties, such as enhanced activity, increased specificity, and better pharmacokinetic profiles. This process often involves identifying the key pharmacophoric features of the parent compound and making targeted chemical modifications.

Despite the potential of this compound as a bioactive molecule, a review of the current scientific literature does not reveal specific studies focused on the rational design and synthesis of its derivatives or analogues with the aim of enhancing its biological activity or specificity. Research in this area for other natural products often involves modifying functional groups, altering stereochemistry, or creating hybrid molecules to optimize interactions with biological targets. The development of synthetic strategies for this compound analogues could be a promising avenue for future research to explore and expand upon its natural biological activities.

Comparative Analysis of this compound with Related Ellagitannins (e.g., Punicalagin (B30970), Corilagin) on Biological Activity and Specificity

Punicalagin, a larger and more complex ellagitannin, has been extensively studied and is known for its potent antioxidant and anti-inflammatory properties. womab.com.uamdpi.com Corilagin has also demonstrated a range of biological effects. Comparative studies on the immunomodulatory activities of Punicalagin and Punicalin (a related compound) have shown that they can have different dose-dependent effects on cytokine production. mdpi.com For instance, in one study, Punicalagin inhibited TNF-α production at a lower concentration than Punicalin. mdpi.com

A direct and comprehensive comparative analysis of the biological activity and specificity of this compound against Punicalagin and Corilagin across a range of targets is not extensively available in the literature. However, it is plausible that the structural differences between these molecules would result in different binding affinities and specificities for various enzymes and receptors, leading to distinct pharmacological profiles.

Table 2: General Comparison of Selected Ellagitannins

CompoundKey Structural FeaturesReported Biological Activities
This compound Glucose core with 1,2,4-tri-O-galloyl and 3,6-(R)-hexahydroxydiphenoyl groups.Antioxidant, potential enzyme inhibition.
Punicalagin Larger ellagitannin with gallagic and ellagic acid units linked to a glucose core.Potent antioxidant, anti-inflammatory, antimicrobial, potential anticancer. womab.com.uamdpi.commdpi.com
Corilagin Glucose core with galloyl and hexahydroxydiphenoyl groups.Anti-inflammatory, antioxidant, potential antitumor.

This table provides a general overview based on available literature and is not an exhaustive list of all activities.

Advanced Analytical Methodologies for Punicafolin Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (DAD, PDA)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of punicafolin in complex mixtures such as plant extracts. researchgate.netscielo.brmeasurlabs.com The method's efficacy is significantly enhanced by coupling it with powerful detection systems like the Diode Array Detector (DAD) or Photo Diode Array (PDA) detector. scioninstruments.comshimadzu.com These detectors measure the absorbance of the eluting compounds across a wide range of ultraviolet and visible wavelengths simultaneously, providing a three-dimensional data set of absorbance, wavelength, and retention time. This capability is invaluable for both quantifying the compound and assessing the purity of chromatographic peaks. scioninstruments.comshimadzu.com

Researchers have developed various HPLC methods tailored for the analysis of this compound and related polyphenols. researchgate.netcitrech.it A common approach involves using a C18 reversed-phase column with a gradient elution system. The mobile phase typically consists of an aqueous component, often acidified with formic or acetic acid to improve peak shape and resolution, and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netcitrech.it Detection is frequently performed at specific wavelengths, such as 280 nm, where many phenolic compounds, including this compound, exhibit strong absorbance. citrech.it For instance, one patented method for large-scale purification specifies using HPLC with PDA detection to confirm the 95% purity of this compound.

The selection of chromatographic conditions is critical for achieving optimal separation. For example, a method for analyzing pomegranate phenolics used a C18 column with a gradient of 2% aqueous acetic acid and a mixture of 0.5% acetic acid in water and methanol. citrech.it Another study established HPLC methods for punicalagin (B30970) and related substances using acetonitrile and 2% glacial acetic acid as the mobile phase. researchgate.net The power of DAD/PDA lies in its ability to provide spectral information for each peak, which aids in tentative identification by comparing the obtained UV spectrum with that of known standards or literature data. scioninstruments.comshimadzu.com

Table 1: Representative HPLC-DAD/PDA Method Parameters for this compound Analysis

ParameterDescriptionSource
Column Reversed-phase C18 citrech.it
Mobile Phase A 2% (v/v) acetic acid in water citrech.it
Mobile Phase B 0.5% acetic acid in water and methanol (10/90, v/v) citrech.it
Gradient Elution A multi-step gradient is typically employed to resolve complex mixtures. citrech.it
Flow Rate 0.4 mL/min citrech.it
Detection DAD/PDA, monitoring at 280 nm and 320 nm citrech.it
Injection Volume 15 µL citrech.it

Liquid Chromatography-Mass Spectrometry (LC-MS, UHPLC-Q-TOF/MS) for Comprehensive Profiling and Metabolite Identification

For a more definitive identification and structural elucidation of this compound and its metabolites, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the method of choice. nih.govjournaljabb.com This powerful hyphenated technique combines the superior separation capabilities of liquid chromatography, particularly Ultra-High-Performance Liquid Chromatography (UHPLC) for faster and more efficient separations, with the high sensitivity and specificity of mass spectrometric detection. frontiersin.orgnih.gov Quadrupole Time-of-Flight (Q-TOF) mass spectrometers are frequently used in this context, as they provide high-resolution and accurate mass measurements, which are essential for determining the elemental composition of unknown compounds. nih.govnih.gov

In a typical LC-MS analysis of this compound, the compound is first separated on a chromatographic column and then introduced into the mass spectrometer source, where it is ionized. nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions (e.g., [M-H]⁻ in negative ion mode), minimizing fragmentation and providing the molecular weight of the compound. researchgate.netgoogle.com For this compound (C₄₁H₃₀O₂₆), the deprotonated molecular ion [M-H]⁻ would be observed at an m/z of 937.0961. nih.gov

Tandem mass spectrometry (MS/MS or MSⁿ) experiments are crucial for structural confirmation. researchgate.netgoogle.com In these experiments, the molecular ion of interest is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to identify the compound and elucidate its structure. For example, the fragmentation of this compound in MS/MS analysis can reveal losses of key structural units like gallagic acid (m/z 601) and ellagic acid (m/z 301). nih.govgoogle.com This detailed fragmentation data is invaluable for distinguishing this compound from its isomers and for identifying its metabolites, which may involve transformations such as glycosylation, glucuronidation, or sulfation. researchgate.netjuniperpublishers.com The use of UHPLC-Q-TOF/MS has enabled the rapid identification of a large number of phenolic compounds, including this compound, in various plant extracts. nih.govnih.gov

Table 2: Mass Spectrometry Data for this compound Identification

ParameterValueDescriptionSource
Molecular Formula C₄₁H₃₀O₂₆The elemental composition of this compound. nih.gov
Ionization Mode Negative Electrospray Ionization (ESI-)A soft ionization technique suitable for polar compounds like this compound. researchgate.net
Precursor Ion (m/z) 937.0961 [M-H]⁻The deprotonated molecular ion observed in the mass spectrum. nih.gov
Key Fragment Ions (m/z) 767.0743, 635.0884, 468.0435, 465.0688, 313.0545, 300.9987Characteristic fragments produced during MS/MS analysis that help confirm the structure. nih.gov

Spectroscopic Characterization Techniques (UV-Vis, IR) for Purity Assessment and Structural Integrity

Alongside chromatographic methods, spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental for the characterization of this compound. These methods provide valuable information about the compound's electronic structure and functional groups, which is essential for confirming its identity, assessing its purity, and ensuring its structural integrity. chitkara.edu.in

UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net this compound, like other phenolic compounds, exhibits characteristic UV absorption maxima due to the presence of conjugated aromatic systems in its structure. researchgate.net The UV spectrum of this compound can be recorded using a spectrophotometer or, more commonly, with a DAD/PDA detector as part of an HPLC analysis. The spectrum typically shows absorption maxima that can be compared to reference data for authentication. For instance, ellagitannins generally show characteristic absorption patterns that help in their identification. researchgate.net Any significant deviation from the expected spectrum could indicate the presence of impurities or degradation of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its functional groups absorb energy at specific frequencies, resulting in a unique IR spectrum. This spectrum serves as a molecular fingerprint, providing direct evidence for the presence of key functional groups within the this compound structure. For example, the IR spectrum of this compound would be expected to show strong, broad absorption bands corresponding to the stretching vibrations of hydroxyl (-OH) groups, as well as characteristic absorptions for carbonyl (C=O) groups in the ester and lactone moieties, and aromatic C=C stretching vibrations. Fourier Transform Infrared (FTIR) spectroscopy is the modern standard for this analysis, offering high resolution and sensitivity. chitkara.edu.in

Table 3: Spectroscopic Data for this compound

TechniqueKey FeaturesSignificanceSource(s)
UV-Vis Spectroscopy Characteristic absorption maxima in the UV range.Confirms the presence of phenolic chromophores and aids in identification and purity assessment. researchgate.net
Infrared (IR) Spectroscopy Absorption bands for -OH (hydroxyl), C=O (carbonyl), and aromatic C=C groups.Provides direct evidence of the functional groups present, confirming structural integrity. chitkara.edu.in

Bioanalytical Method Development for this compound Detection in Biological Matrices (excluding human origin)

The development of robust and sensitive bioanalytical methods is essential for studying the pharmacokinetics and metabolism of this compound in preclinical animal models. These methods are designed to accurately measure the concentration of this compound and its metabolites in complex biological matrices such as plasma, serum, and tissues. nih.govkcasbio.com The primary challenges in bioanalysis include achieving sufficient sensitivity, ensuring selectivity in the presence of endogenous interferences, and addressing potential issues with analyte stability and extraction recovery. bioagilytix.com

Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and wide dynamic range. nih.gov The development of a bioanalytical method for this compound would involve several key steps:

Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological matrix and to concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of this compound and the nature of the matrix.

Chromatographic Separation: Similar to the methods described in section 7.1, a reversed-phase HPLC or UHPLC system is typically used to separate this compound from its metabolites and endogenous matrix components before detection.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often employed for quantification. In MRM, specific precursor-to-product ion transitions for this compound and an internal standard are monitored, providing exceptional selectivity and minimizing matrix effects.

Method Validation: The developed method must be rigorously validated according to regulatory guidelines. Validation experiments assess parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage and handling conditions. pharm-analyt.comnih.gov

Studies on related ellagitannins have demonstrated their metabolism and distribution in animal models. For example, in a study with Iberian pigs fed ellagitannins, numerous metabolites were detected in plasma and tissues. juniperpublishers.com Another study involving rats showed that punicic acid from pomegranate seed oil was metabolized and incorporated into various tissues. nih.gov The development of specific and validated bioanalytical methods for this compound is crucial for conducting similar pharmacokinetic and tissue distribution studies, which are vital for understanding its biological fate in non-human systems. The use of surrogate matrices, such as human plasma or bovine serum albumin solutions, can sometimes be justified in preclinical studies to reduce the use of animal-derived matrices, provided the method is properly validated to show no impact on data quality. pharm-analyt.comnih.gov

Biotechnological Production and Sustainable Sourcing of Punicafolin

Plant Cell Culture and Hairy Root Culture for Enhanced Punicafolin Production

Plant tissue culture techniques, including cell and hairy root cultures, offer a controlled and sustainable platform for producing valuable secondary metabolites, independent of geographical and seasonal constraints.

Plant cell cultures involve growing undifferentiated plant cells in a liquid medium. These systems can be optimized for growth and metabolite production through manipulation of nutrient media, plant growth regulators, and elicitors. While research has been conducted on establishing cell cultures of Punica granatum for the production of bioactive compounds, specific data on this compound yields from these systems are not extensively reported in current literature. nih.gov The focus has often been on more abundant phenolics like punicalagin (B30970) and ellagic acid.

Hairy root culture, induced by transformation with Agrobacterium rhizogenes, presents a promising alternative. dntb.gov.uaresearchgate.netresearchgate.net Hairy roots are known for their genetic stability, rapid growth in hormone-free media, and their ability to produce secondary metabolites characteristic of the parent plant's roots. dntb.gov.uaresearchgate.net Research has successfully established hairy root cultures of Punica granatum that produce hydrolyzable tannins. mdpi.comnih.govnih.govresearchgate.net One study confirmed the establishment of a pomegranate hairy root system capable of producing these complex tannins and expressing genes from the biosynthetic pathway. nih.govresearchgate.net This represents a critical step towards using these cultures as bio-factories. However, while these cultures were shown to produce compounds like punicalagin, specific quantification of this compound production and strategies to enhance its specific yield remain areas for future investigation. mdpi.comnih.gov

Table 1: Comparison of Plant Culture Systems for Secondary Metabolite Production

FeaturePlant Cell Suspension CultureHairy Root Culture
Principle Growth of undifferentiated cells in liquid medium. nih.govGenetically transformed, fast-growing root system. dntb.gov.uaresearchgate.net
Advantages High potential for scale-up in bioreactors; uniform cell population.Genetic and biochemical stability; fast growth without exogenous hormones; stable production of metabolites. dntb.gov.uaresearchgate.netresearchgate.net
Application to P. granatum Established for general bioactive compounds. nih.govEstablished and confirmed to produce hydrolyzable tannins. mdpi.comnih.govnih.govresearchgate.net
This compound Production Data Not specifically reported.Production of parent compound class confirmed, but specific this compound yields are not available. mdpi.comnih.gov

Microbial Fermentation Strategies for this compound Biosynthesis

Microbial fermentation is a cornerstone of industrial biotechnology, offering rapid, scalable, and cost-effective production of a vast range of chemical compounds. researchgate.netmdpi.com The engineering of microorganisms like bacteria (Escherichia coli) and yeast (Saccharomyces cerevisiae) to produce complex plant secondary metabolites is an area of intensive research. nih.govnih.gov

The biosynthesis of ellagitannins like this compound begins with the central shikimate pathway, leading to the formation of gallic acid. mdpi.com Multiple gallic acid units are then esterified to a glucose core, followed by oxidative coupling to form the characteristic hexahydroxydiphenoyl (HHDP) group. mdpi.comcirad.fr The biosynthesis of pentagalloylglucose, a key precursor to more complex ellagitannins, has been studied, and enzymes involved in this pathway have been identified. mdpi.comwikipedia.org

However, the complete biosynthetic pathway to this compound is complex and not fully elucidated. mdpi.commdpi.com Reconstituting such a multi-step pathway involving numerous plant-specific enzymes in a microbial host is a significant challenge. Current research on the microbial interaction with ellagitannins has largely focused on their degradation (hydrolysis) into smaller molecules like ellagic acid by gut microbiota or environmental fungi, rather than their synthesis. mdpi.comnih.govscielo.brbiorxiv.org There are currently no reports of successful de novo biosynthesis of this compound using microbial fermentation. Future advances in synthetic biology and metabolic engineering may enable the transfer and optimization of the necessary biosynthetic genes into a microbial chassis for heterologous production. nih.govmdpi.com

Green Chemistry Approaches in this compound Extraction and Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes, a crucial aspect of sustainable sourcing. mdpi.com In the context of natural products, this involves using eco-friendly solvents and energy-efficient extraction technologies. This compound is notably present in the leaves of Punica granatum. ajgreenchem.comnih.govtandfonline.comsemanticscholar.org

Several green extraction techniques have been explored for recovering polyphenols from pomegranate byproducts, primarily the peel, with some studies referencing leaves. nih.govresearchgate.netresearchgate.netresearchgate.net These methods offer advantages over conventional solvent extraction, which often involves long extraction times and potentially hazardous solvents. researchgate.netunicatt.it

Ultrasound-Assisted Extraction (UAE): This technique uses the energy of ultrasonic waves to create cavitation bubbles in the solvent, disrupting plant cell walls and enhancing mass transfer. researchgate.netsld.curesearchgate.net Studies on pomegranate peel and fruit have shown that UAE can significantly reduce extraction time and increase the yield of polyphenols. researchgate.netsld.cuexlibrisgroup.com For instance, optimal conditions for polyphenol extraction from pomegranate fruit were found to be 60 minutes using a 50% ethanol-water mixture. researchgate.netsld.cu While this compound is a known tannin in the leaves, specific yield data from UAE of leaves is limited. ajgreenchem.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and water within the plant matrix, causing cell rupture and the release of target compounds. nih.govnih.govresearchgate.netresearchgate.net This method is known for its high speed and efficiency. Research on pomegranate peel has demonstrated that MAE can achieve high flavonoid yields (4.26%) in as little as 3 minutes using 60% ethanol (B145695). researchgate.net

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. mdpi.comunicatt.itscribd.comnih.gov By adjusting pressure and temperature, the solvent properties can be tuned to selectively extract specific compounds. The use of a co-solvent like ethanol is often necessary to extract more polar compounds like ellagitannins. SFE is considered a very clean technique as the CO2 can be easily removed from the final product. Studies on pomegranate pericarp have optimized SFE for the recovery of punicalagins and ellagic acid, achieving yields of up to 19.59 mg/g under optimized conditions (40 °C, 20% ethanol/water co-solvent). mdpi.com

Table 2: Comparison of Green Extraction Techniques for Pomegranate Polyphenols

Extraction TechniquePrincipleAdvantagesFindings on Pomegranate Extracts
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. researchgate.netresearchgate.netReduced extraction time, lower energy consumption, increased yield. researchgate.netOptimized for total polyphenols from fruit (60 min, 50% ethanol). researchgate.netsld.cu Effective for peel extracts. exlibrisgroup.com
Microwave-Assisted Extraction (MAE) Uses microwave energy for rapid, targeted heating of the solvent and plant matrix. nih.govresearchgate.netVery short extraction times, reduced solvent volume, higher extraction rates. nih.govnih.govresearchgate.netOptimized for flavonoids from peel (yield of 4.26% in 3 min). researchgate.net
Supercritical Fluid Extraction (SFE) Uses a fluid above its critical temperature and pressure as a tunable solvent. unicatt.itnih.govHigh selectivity, no solvent residue (for pure CO2), mild operating temperatures. mdpi.comunicatt.itOptimized for punicalagins and ellagic acid from pericarp (yield up to 19.59 mg/g). mdpi.com

In the realm of chemical synthesis, recent advancements have demonstrated a seven-step total synthesis of this compound from D-glucose. acs.org This approach, which avoids the use of protective groups, represents a significant step towards a more streamlined and potentially greener chemical production route compared to more traditional, lengthy syntheses. acs.org

Future Research Directions and Translational Perspectives for Punicafolin

Elucidation of Novel Punicafolin Molecular Targets and Pathways

A critical area of future research for this compound lies in the comprehensive identification and validation of its molecular targets and the elucidation of the signaling pathways it modulates. While this compound is known to be present in the leaves of Punica granatum, detailed knowledge of its specific molecular interactions remains limited. nih.govwikipedia.org

Recent in silico studies have provided preliminary insights into potential targets. Molecular docking analyses have suggested that this compound exhibits a strong binding affinity for key proteins involved in cancer progression, such as AKT1 and STAT3. researchgate.net Specifically, this compound showed a docking score of -7.43 kcal/mol with AKT1 and a higher affinity of -8.40 kcal/mol with STAT3. researchgate.net These findings suggest that this compound may exert anti-cancer effects by modulating the PI3K/Akt and JAK/STAT signaling pathways, which are crucial for cell proliferation, survival, and differentiation.

Furthermore, in the context of viral infections, in silico models have indicated that this compound could interact with proteins of the SARS-CoV-2 virus. These computational studies suggest that like other ellagitannins, this compound may interfere with the viral entry and replication processes. nih.govjddtonline.info However, these computational predictions require experimental validation through in vitro and in vivo studies to confirm the direct interactions and to understand the downstream consequences of these interactions on cellular pathways. Future research should, therefore, focus on biochemical and cell-based assays to validate these predicted targets and to uncover novel binding partners.

Exploration of this compound's Synergistic Effects with Other Bioactive Compounds

The therapeutic potential of natural compounds can often be enhanced through synergistic interactions with other bioactive molecules. nih.gov Investigating the synergistic effects of this compound with other phytochemicals or conventional drugs is a promising area for future research. While no specific studies have yet been conducted on this compound's synergistic potential, research on other pomegranate polyphenols and natural compounds provides a strong rationale for such investigations.

For instance, studies on other natural compounds like resveratrol (B1683913) have demonstrated synergistic anti-tumor effects when combined with immunotherapy or chemotherapy agents. nih.gov Similarly, combinations of curcumin (B1669340) and polydatin (B1678980) have been shown to improve the efficacy of temozolomide (B1682018) in glioblastoma cells. frontiersin.org

Future research on this compound could explore its synergistic activity with a variety of compounds, including:

Other Pomegranate Polyphenols: Investigating combinations of this compound with more abundant pomegranate compounds like punicalagin (B30970) and ellagic acid could reveal enhanced antioxidant, anti-inflammatory, or anti-cancer effects.

Vitamins and Antioxidants: Exploring the synergistic antioxidant potential of this compound with vitamins such as Vitamin C could lead to the development of potent antioxidant formulations.

Chemotherapeutic Agents: In the context of cancer therapy, studies could assess whether this compound can enhance the efficacy of conventional chemotherapy drugs, potentially allowing for lower, less toxic doses.

These studies would necessitate in vitro cell culture experiments to determine synergistic, additive, or antagonistic interactions, followed by in vivo animal models to validate the therapeutic potential of promising combinations.

Bioactive CompoundPotential for Synergy with this compoundResearch Focus
PunicalaginHighEnhanced anti-inflammatory and anti-cancer activities
Ellagic AcidHighIncreased antioxidant and chemopreventive effects
ResveratrolModerateSynergistic anti-tumor and cardioprotective properties
CurcuminModerateImproved anti-inflammatory and neuroprotective outcomes
Vitamin CHighPotentiation of antioxidant capacity

Development of Advanced Delivery Systems for Preclinical Research

A significant challenge in the preclinical and potential clinical application of polyphenols like this compound is their often-low bioavailability and stability. Therefore, the development of advanced delivery systems is crucial for enhancing the therapeutic efficacy of this compound. While no delivery systems have been specifically designed for this compound, research into the nanoencapsulation of other pomegranate polyphenols provides a solid foundation for future work. mdpi.comnih.gov

Future research in this area should focus on developing and evaluating various types of delivery systems for this compound, such as:

Liposomal Formulations: Liposomes are versatile vesicles that can encapsulate both hydrophilic and lipophilic compounds, protecting them from degradation and improving their cellular uptake. nih.govijbiotech.comnih.gov The development of this compound-loaded liposomes could enhance its stability and bioavailability.

Polymeric Nanoparticles: Biodegradable polymeric nanoparticles can provide controlled and sustained release of encapsulated compounds, offering a means to maintain therapeutic concentrations of this compound over extended periods. semanticscholar.orgnih.govyoutube.com

Niosomes: Niosomes, which are non-ionic surfactant-based vesicles, offer an alternative to liposomes with potential advantages in terms of cost and stability. mdpi.commdpi.com Formulating this compound into niosomes could be a viable strategy to improve its delivery.

The characterization of these delivery systems would involve assessing their particle size, encapsulation efficiency, stability, and in vitro release profiles. Subsequent preclinical studies in animal models would be necessary to evaluate their pharmacokinetic profiles and therapeutic efficacy.

Application of Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics) in this compound Research

Omics technologies offer powerful, unbiased approaches to comprehensively understand the biological effects of natural compounds. youtube.com The application of proteomics, metabolomics, and transcriptomics to this compound research will be instrumental in elucidating its mechanisms of action and identifying novel biomarkers of its activity.

Proteomics: Quantitative proteomic analyses can identify changes in protein expression and post-translational modifications in cells or tissues treated with this compound. researchgate.netjddtonline.infonih.gov This can help to pinpoint the specific proteins and pathways that are modulated by this compound. For example, activity-based protein profiling (ABPP) could be employed to identify enzyme targets of this compound directly in complex biological systems. nih.govnih.govresearchgate.netwikipedia.org

Metabolomics: Metabolomic profiling can reveal alterations in the cellular metabolome following this compound treatment. This can provide insights into the metabolic pathways affected by this compound and help to understand its impact on cellular function.

Transcriptomics: Transcriptomic analysis, such as RNA sequencing, can identify changes in gene expression in response to this compound. ijbiotech.comnih.gov This can provide a global view of the cellular processes regulated by this compound and help to identify key regulatory genes and pathways. mdpi.comnih.gov

Integrated analysis of data from these different omics platforms will provide a more holistic understanding of this compound's biological effects and facilitate the identification of novel therapeutic targets and biomarkers.

Omics TechnologyApplication in this compound ResearchPotential Insights
ProteomicsIdentification of protein expression changes and post-translational modifications.Elucidation of molecular targets and signaling pathways.
MetabolomicsAnalysis of alterations in the cellular metabolome.Understanding of the impact on metabolic pathways and cellular function.
TranscriptomicsMeasurement of changes in gene expression.Identification of regulated genes and cellular processes.

Development of Chemical Probes for Elucidating this compound's Biological Aspects

Chemical probes are essential tools for the precise investigation of the biological functions of small molecules. nih.gov The development of chemical probes based on the this compound scaffold would significantly advance our understanding of its molecular interactions and cellular functions.

Future research should focus on the design and synthesis of various types of this compound-based chemical probes, including:

Biotinylated Probes: The synthesis of a biotinylated this compound derivative would enable affinity-based pulldown assays to identify its direct binding partners in cell lysates. nih.govmdpi.com

Fluorescent Probes: Fluorescently tagged this compound analogs would allow for the visualization of its subcellular localization and trafficking within living cells using microscopy techniques.

Photoaffinity Probes: The development of this compound-based photoaffinity probes would facilitate the covalent labeling and subsequent identification of its target proteins in their native cellular environment. nih.govpmjournal.iryoutube.com

The successful development and application of these chemical probes would provide invaluable tools for target identification and validation, and for dissecting the intricate molecular mechanisms underlying the biological activities of this compound. malariaworld.org

Q & A

Q. What methodologies are commonly used to identify and validate Punicafolin's bioactivity in computational studies?

Computational approaches such as virtual screening and molecular docking are foundational for initial identification. For example, studies prioritize ligands like this compound based on binding energy (B.E.) calculations against target proteins (e.g., SARS-CoV-2 Spike, PL-Pro, M-Pro) . Validation typically involves comparing computational results with established inhibitors (e.g., Lopinavir) to assess predictive accuracy .

Q. What are the standard in vitro assays for assessing this compound's antiviral efficacy?

Key assays include IC50/EC50 determination using cell-based viral inhibition models, dose-response curves, and cytotoxicity profiling. These require standardized protocols for cell lines, viral strains, and controls to ensure reproducibility . Spectroscopic methods (e.g., NMR, HPLC) are critical for verifying compound purity and stability during assays .

Q. How should researchers structure a manuscript to present this compound's pharmacological data effectively?

Follow the IMRaD (Introduction, Methods, Results, Discussion) framework:

  • Results : Use tables to compare binding energies (e.g., avg. B.E. in kJ/mol) and figures to illustrate dose-response trends. Avoid data redundancy by contextualizing numerical results .
  • Discussion : Contrast findings with prior studies (e.g., Rutin or Amarogentin), address discrepancies (e.g., lower B.E. in computational vs. experimental models), and propose mechanistic hypotheses .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between computational predictions and in vitro results for this compound?

Triangulate data by:

  • Testing multiple assay conditions (e.g., pH, temperature) to identify confounding variables .
  • Validating binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm docking predictions .
  • Incorporating negative controls (e.g., non-target proteins) to assess specificity . Address discrepancies using frameworks like FINER (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound's multi-target effects?

Use multivariate regression models to evaluate synergistic/antagonistic interactions across targets (e.g., Spike vs. PL-Pro inhibition). For dose-response data, apply nonlinear regression (e.g., Hill equation) and compare EC50 values using ANOVA with post-hoc Tukey tests . Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can researchers optimize bioactivity assays to account for this compound's pharmacokinetic limitations (e.g., poor solubility)?

Methodological strategies include:

  • Using solubilizing agents (e.g., DMSO with concentration <0.1%) or lipid-based delivery systems .
  • Incorporating cellular uptake assays (e.g., LC-MS quantification in lysates) to correlate extracellular potency with intracellular bioavailability .
  • Applying high-content screening (HCS) to assess multi-parametric responses (e.g., cytotoxicity, viral load, cytokine profiles) .

Q. What frameworks are effective for integrating this compound's multi-target effects into existing pharmacological models?

Employ systems pharmacology tools:

  • Network analysis to map protein-protein interaction (PPI) networks affected by this compound .
  • Use PICO (Population, Intervention, Comparison, Outcome) to structure comparative studies against known multi-target inhibitors (e.g., Rutin) .
  • Apply cheminformatics pipelines to predict off-target interactions and polypharmacological profiles .

Data Analysis and Interpretation

Q. How should researchers address variability in this compound's bioactivity across different experimental models?

Conduct sensitivity analysis to identify critical variables (e.g., cell type, assay duration). Use meta-analysis techniques to aggregate data from disparate studies, applying random-effects models to account for heterogeneity . Transparently report outliers and exclude them only with rigorous justification (e.g., technical errors) .

Q. What criteria should guide the selection of control groups in this compound studies?

Include:

  • Positive controls : Established inhibitors (e.g., Lopinavir for antiviral assays) .
  • Negative controls : Vehicle-only (e.g., buffer) and non-target ligands to confirm assay specificity .
  • Internal controls : Replicate experiments across independent batches to assess technical variability .

Literature and Contextualization

Q. How can systematic reviews enhance the interpretation of this compound's research outcomes?

Systematically catalog findings using PRISMA guidelines, emphasizing:

  • Data synthesis : Compare computational vs. experimental B.E. values across studies .
  • Bias assessment : Evaluate publication bias via funnel plots or Egger’s regression .
  • Gaps identification : Highlight understudied targets (e.g., host-cell entry receptors) for future work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.